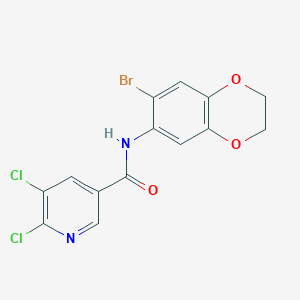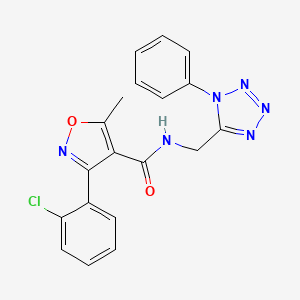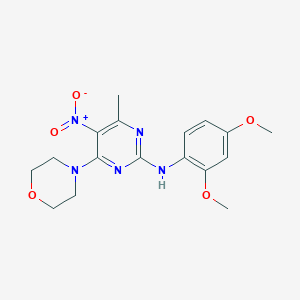
N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
作用機序
Target of Action
Similar compounds have been found to exert significant antiviral action on respiratory syncytial virus strain a2 .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit virus replication .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress .
Result of Action
Similar compounds have been found to exert significant antiviral action .
準備方法
The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally the attachment of the morpholine and dimethoxyphenyl groups. Common reagents used in these reactions include sodium hydroxide, dimethylformamide, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group. Common reagents for these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
類似化合物との比較
N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine can be compared with other similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features a dimethoxyphenyl group and is studied for its biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a different core structure but shares some functional groups and is studied for its antimicrobial and anticancer properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c1-11-15(22(23)24)16(21-6-8-27-9-7-21)20-17(18-11)19-13-5-4-12(25-2)10-14(13)26-3/h4-5,10H,6-9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXZTMTVZBQLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
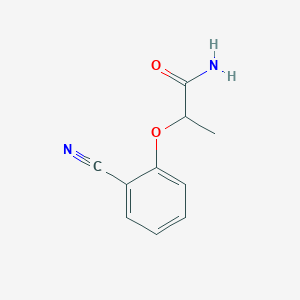
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)
![1-methyl-4-[3-(4-methylbenzenesulfonyl)propanesulfonyl]benzene](/img/structure/B2975332.png)
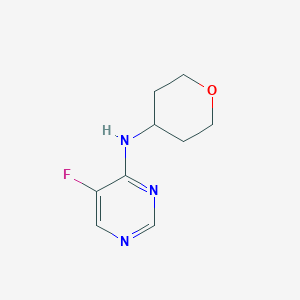
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)
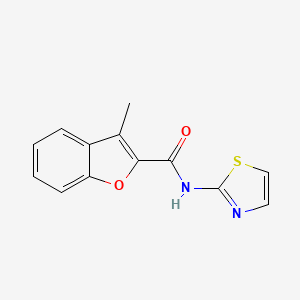
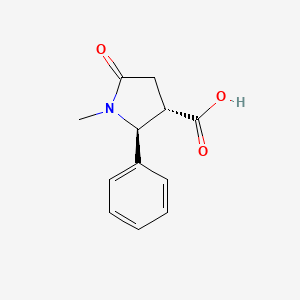
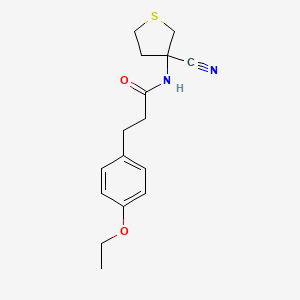
![12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2975344.png)
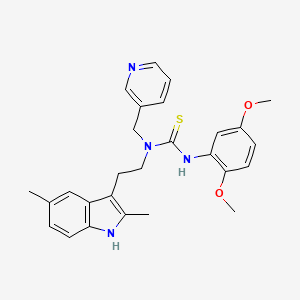
![2-(2-Ethoxy-2-oxoethyl)-1-[4-(trifluoromethyl)benzyl]pyridinium bromide](/img/structure/B2975350.png)

